
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . The InChI key is CEWGMUMFSVOZRT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Characterization
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and its derivatives are involved in various synthetic and characterization processes in chemical research. For instance, they are utilized in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, which are achieved through reactions with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection steps (Obreza & Urleb, 2003). Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, revealing insights into its molecular structure and intermolecular interactions (Naveen et al., 2007).
Chemical Reactions and Mechanisms
The compound is also central to understanding diverse chemical reactions and mechanisms. For instance, divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines have been studied, leading to different products based on the choice of solvents and temperatures, and providing insights into reaction mechanisms (Rossi et al., 2007). Additionally, the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols from the chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate showcases the influence of fluorinated substituents on reaction outcomes and stereoselectivity (Funabiki et al., 2008).
Material Synthesis and Molecular Docking
In the realm of materials science, the compound is used for synthesizing novel materials with specific properties. For example, the synthesis of poly(pyridine–imide)s with tert-butyl substituents involves the use of derivatives of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate to create polymers with unique thermal and solubility properties, contributing to advances in polymer chemistry (Lu et al., 2014). Furthermore, the compound's derivatives have been explored in molecular docking studies to assess their potential as Mcl-1 antagonists, demonstrating their relevance in drug discovery and molecular biology (Bhat et al., 2019).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434192 |
Source


|
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
CAS RN |
881310-04-9 |
Source


|
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)

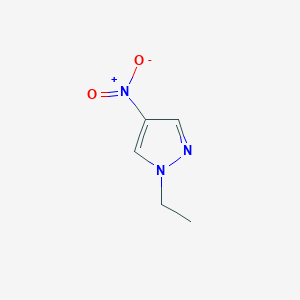
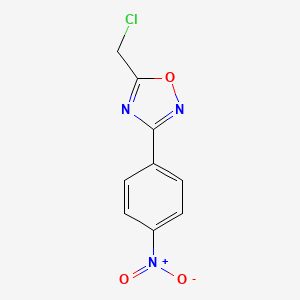
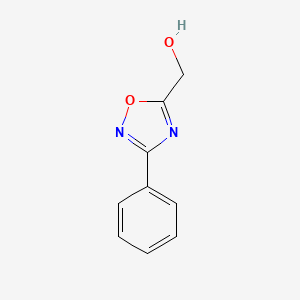
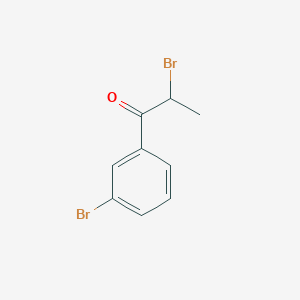
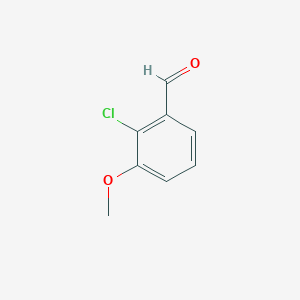


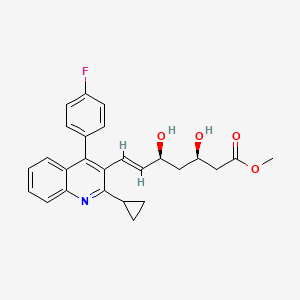

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
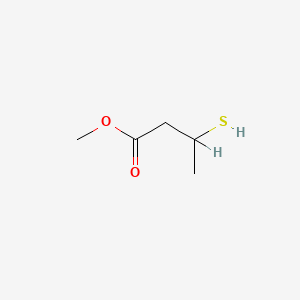
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)